molecular formula C8H14ClNS B13333517 2-Isopropyl-5-methylthiophen-3-amine hydrochloride

2-Isopropyl-5-methylthiophen-3-amine hydrochloride

Katalognummer: B13333517
Molekulargewicht: 191.72 g/mol
InChI-Schlüssel: LWGRRWKJTSAIRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropyl-5-methylthiophen-3-amine hydrochloride is a chemical compound with a molecular formula of C7H14ClNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylthiophen-3-amine hydrochloride typically involves the following steps:

    Thiophene Derivatization: The starting material, thiophene, undergoes alkylation to introduce isopropyl and methyl groups at the 2 and 5 positions, respectively.

    Amination: The alkylated thiophene is then subjected to amination to introduce the amine group at the 3 position.

    Hydrochloride Formation: Finally, the amine derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropyl-5-methylthiophen-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and amines.

    Substitution Products: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Isopropyl-5-methylthiophen-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.

Wirkmechanismus

The mechanism of action of 2-Isopropyl-5-methylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Isopropyl-5-methylthiophene: Lacks the amine group, making it less reactive in certain biological contexts.

    5-Methylthiophen-3-amine: Lacks the isopropyl group, which may affect its hydrophobic interactions.

    2-Isopropylthiophen-3-amine: Lacks the methyl group, potentially altering its steric properties.

Uniqueness

2-Isopropyl-5-methylthiophen-3-amine hydrochloride is unique due to the presence of both isopropyl and methyl groups, which enhance its hydrophobic interactions and steric effects. These properties make it a valuable compound for various applications in chemistry, biology, and industry.

Eigenschaften

Molekularformel

C8H14ClNS

Molekulargewicht

191.72 g/mol

IUPAC-Name

5-methyl-2-propan-2-ylthiophen-3-amine;hydrochloride

InChI

InChI=1S/C8H13NS.ClH/c1-5(2)8-7(9)4-6(3)10-8;/h4-5H,9H2,1-3H3;1H

InChI-Schlüssel

LWGRRWKJTSAIRI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(S1)C(C)C)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.